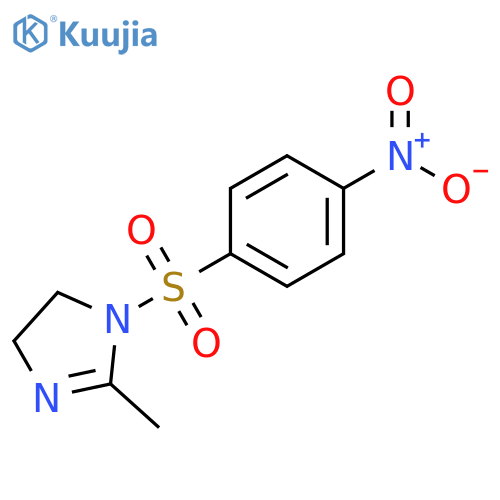

Cas no 159350-46-6 (2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

159350-46-6 structure

商品名:2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

CAS番号:159350-46-6

MF:C10H11N3O4S

メガワット:269.277040719986

CID:4607273

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-METHYL-1-[(4-NITROPHENYL)SULFONYL]-4,5-DIHYDRO-1H-IMIDAZOLE

- 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

-

- インチ: 1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3

- InChIKey: IRJKDRMFHFVCBB-UHFFFAOYSA-N

- ほほえんだ: C1(C)N(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)CCN=1

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631156-10mg |

2-Methyl-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole |

159350-46-6 | 98% | 10mg |

¥862 | 2023-04-15 | |

| Key Organics Ltd | 6W-0290-1G |

2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 1g |

£770.00 | 2023-04-06 | |

| Key Organics Ltd | 6W-0290-0.5G |

2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 0.5 g |

£385.00 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631156-5mg |

2-Methyl-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole |

159350-46-6 | 98% | 5mg |

¥661 | 2023-04-15 | |

| A2B Chem LLC | AI75457-1g |

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| abcr | AB581365-1g |

2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole; . |

159350-46-6 | 1g |

€1312.80 | 2024-08-02 | ||

| A2B Chem LLC | AI75457-1mg |

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| Key Organics Ltd | 6W-0290-1MG |

2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 1mg |

£37.00 | 2023-04-06 | |

| Key Organics Ltd | 6W-0290-5G |

2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 5g |

£3,080.00 | 2023-04-06 | |

| Key Organics Ltd | 6W-0290-10G |

2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |

159350-46-6 | >90% | 10g |

£5,775.00 | 2023-04-06 |

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

159350-46-6 (2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:159350-46-6)2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

清らかである:99%

はかる:1g

価格 ($):550